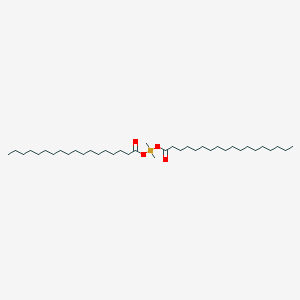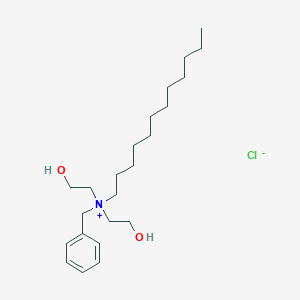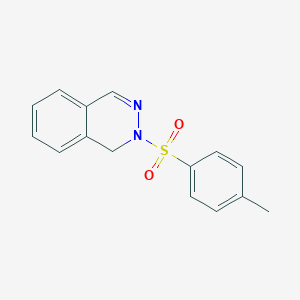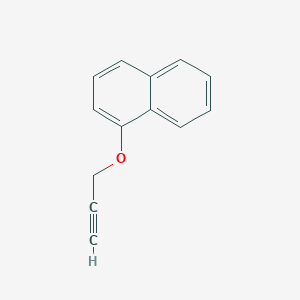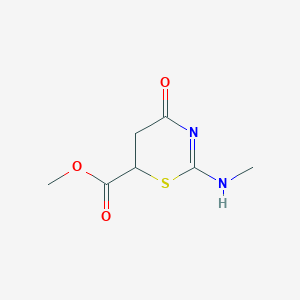
Lanthanum-138
Overview
Description
Lanthanum-138 is a radioactive isotope of the element lanthanum, which belongs to the lanthanide series of the periodic table. It has an atomic number of 57 and a mass number of 138. This compound is naturally occurring and constitutes approximately 0.0902% of all lanthanum found in nature. This isotope is notable for its extremely long half-life of about 1.05 × 10^11 years, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum-138 can be isolated from naturally occurring lanthanum through a series of chemical processes. The primary method involves the separation of lanthanum isotopes using techniques such as ion-exchange chromatography and solvent extraction. These methods exploit the slight differences in the chemical properties of the isotopes to achieve separation.
Industrial Production Methods: Industrial production of this compound is not common due to its low natural abundance and the complexity of its separation. when required, it is typically extracted from minerals such as monazite and bastnäsite, which contain lanthanum along with other rare earth elements. The extraction process involves crushing the minerals, followed by chemical treatment to isolate lanthanum and its isotopes .
Chemical Reactions Analysis
Types of Reactions: Lanthanum-138 undergoes several types of chemical reactions, including:
Oxidation: this compound reacts with oxygen to form lanthanum oxide (La₂O₃). This reaction occurs slowly at room temperature but can be accelerated at higher temperatures.
Reduction: this compound can be reduced by hydrogen to form lanthanum hydride (LaH₃).
Substitution: this compound can participate in substitution reactions to form various lanthanum compounds, such as lanthanum chloride (LaCl₃) when reacted with hydrochloric acid.
Common Reagents and Conditions:
Oxygen: For oxidation reactions, atmospheric oxygen is sufficient.
Hydrogen: For reduction reactions, hydrogen gas is used under controlled conditions.
Hydrochloric Acid: For substitution reactions, concentrated hydrochloric acid is commonly used.
Major Products Formed:
Lanthanum Oxide (La₂O₃): Formed from oxidation.
Lanthanum Hydride (LaH₃): Formed from reduction.
Lanthanum Chloride (LaCl₃): Formed from substitution with hydrochloric acid
Scientific Research Applications
Lanthanum-138 has several scientific research applications, including:
Gamma Spectroscopy: Due to its gamma emission, this compound is used in gamma spectroscopy for studying radioactive decay and nuclear reactions.
Medical Imaging: this compound’s radioactive properties make it useful in certain types of medical imaging and diagnostic techniques.
Environmental Studies: It is used to trace and study environmental processes involving rare earth elements.
Material Science: this compound is used in the development of new materials and alloys with specific properties
Mechanism of Action
The mechanism of action of lanthanum-138 primarily involves its radioactive decay processes. This compound undergoes beta decay and electron capture:
Beta Decay: Approximately 34% of this compound decays by converting a neutron into a proton, resulting in the formation of cerium-138 and the emission of a beta particle and a gamma photon.
Electron Capture: About 66% of this compound decays by capturing an electron, converting a proton into a neutron, and forming barium-138 along with the emission of a gamma photon.
These decay processes release energy in the form of gamma photons, which can be detected and measured, making this compound useful in various applications .
Comparison with Similar Compounds
Lanthanum-138 can be compared with other lanthanide isotopes and elements:
Cerium-138: Similar in mass number but differs in its decay processes and applications.
Barium-138: A stable isotope formed from the decay of this compound.
Other Lanthanides: this compound shares some chemical properties with other lanthanides, such as cerium and neodymium, but its radioactive properties make it unique.
Uniqueness:
Long Half-Life: this compound’s extremely long half-life distinguishes it from many other radioactive isotopes.
Gamma Emission: The specific energy levels of gamma photons emitted during its decay make it particularly useful in gamma spectroscopy
Properties
IUPAC Name |
lanthanum-138 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLIPJUXYLNCLC-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[138La] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935867 | |
| Record name | (~138~La)Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.907124 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15816-87-2 | |
| Record name | Lanthanum, isotope of mass 138 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015816872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~138~La)Lanthanum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

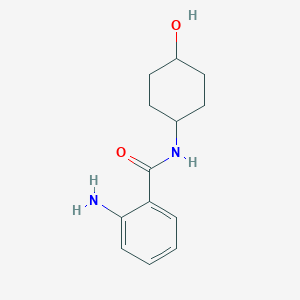
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
